3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
CAS No.: 1797320-81-0
Cat. No.: VC6160111
Molecular Formula: C14H14FN3OS
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.
![3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide - 1797320-81-0](/images/structure/VC6160111.png)
Specification
CAS No. | 1797320-81-0 |
---|---|
Molecular Formula | C14H14FN3OS |
Molecular Weight | 291.34 |
IUPAC Name | 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Standard InChI | InChI=1S/C14H14FN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19) |
Standard InChI Key | GMXFTUDTPURTLS-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, delineates its core components:
-
Benzamide backbone: A benzene ring substituted with a fluorine atom at the 3-position and an amide group at the 1-position.
-
Pyrrolidine-thiazole moiety: A five-membered pyrrolidine ring linked to a 1,3-thiazole heterocycle at the nitrogen atom.
This configuration introduces steric and electronic complexity, enabling interactions with diverse biological targets.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₄FN₃OS |
Molecular Weight | 291.35 g/mol |
logP (Partition Coefficient) | ~2.9 (predicted) |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 36.4 Ų |
Stereochemical Considerations
The pyrrolidine ring introduces chirality at the 3-position, yielding enantiomers with potentially distinct pharmacological profiles. Computational models suggest the (S)-enantiomer exhibits superior binding affinity to neurological targets like P2X3 receptors due to favorable spatial alignment of the thiazole and benzamide groups .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a three-step sequence optimized for scalability and purity:
Step 1: Thiazole Ring Formation
The 1,3-thiazole component is synthesized via Hantzsch thiazole synthesis, reacting α-chloroketones with thiourea derivatives under acidic conditions. This method achieves >80% yield in laboratory settings .
Step 2: Pyrrolidine Functionalization
A Mitsunobu reaction couples the thiazole intermediate with pyrrolidin-3-amine, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step introduces stereochemical control, favoring the (S)-configuration .
Step 3: Benzamide Coupling
3-Fluorobenzoyl chloride is reacted with the pyrrolidine-thiazole intermediate in dichloromethane with triethylamine as a base. Purification via column chromatography yields the final product with ≥95% purity.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Thiourea, HCl, 80°C, 6h | 82 | 90 |
2 | DEAD, PPh₃, THF, 0°C→RT, 12h | 75 | 88 |
3 | Et₃N, DCM, RT, 4h | 91 | 95 |
Industrial-Scale Challenges
Industrial production faces hurdles in chiral resolution and thiazole stability. Continuous-flow reactors mitigate exothermic risks during thiazole formation, while enzymatic resolution techniques improve enantiomeric excess (ee) to >99% .
Biological Activity and Mechanism of Action
P2X3 Receptor Antagonism
The compound demonstrates nanomolar affinity (IC₅₀ = 12.3 nM) for P2X3 receptors, ion channels implicated in neuropathic pain and chronic inflammation . Structural analysis reveals:
-
The fluorine atom engages in halogen bonding with Thr184 of the receptor.
-
The thiazole ring’s sulfur atom coordinates with Lys63 via van der Waals interactions.
Table 3: In Vitro Receptor Binding Data
Target | Assay Type | IC₅₀ (nM) | Selectivity Index (vs. P2X1) |
---|---|---|---|
P2X3 | Calcium Flux | 12.3 | 450 |
P2X2/3 | Electrophysiology | 89.7 | 38 |
Pharmacological Applications
Neuropathic Pain Management
In rodent models of diabetic neuropathy, oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 8 hours. The effect correlates with P2X3 receptor occupancy measured via PET imaging .
Inflammatory Bowel Disease (IBD)
The compound suppressed TNF-α production in colonic macrophages (EC₅₀ = 45 nM) and reduced intestinal inflammation in DSS-treated mice by 78% at 5 mg/kg/day .
Toxicity and Pharmacokinetics
ADME Profiling
-
Absorption: 92% oral bioavailability in rats due to high intestinal permeability.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring forms an inactive N-oxide derivative.
-
Excretion: Renal (60%) and fecal (35%) elimination over 24h.
Table 4: Pharmacokinetic Parameters (Rat, IV 2 mg/kg)
Parameter | Value |
---|---|
Cₘₐₓ | 1.2 µg/mL |
t₁/₂ | 3.8 h |
AUC₀–∞ | 14.7 µg·h/mL |
Vd | 1.1 L/kg |
Comparative Analysis with Structural Analogs
Thiazole-Benzamide Derivatives
Replacing the pyrrolidine with piperidine reduces P2X3 affinity 10-fold, underscoring the importance of ring size in receptor docking .
Fluorine Substitution Effects
The 3-fluoro analog exhibits 5-fold greater metabolic stability than its 4-fluoro counterpart due to reduced CYP2D6 susceptibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume